N-(3-Phenylsalicylidene)-4-fluoroaniline
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]-6-phenylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFGHYHPCFFJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 4-Fluoroaniline
4-Fluoroaniline, a key starting material, is often synthesized via nitration and reduction pathways. For instance, US3586719A describes the nitration of p-fluoroaniline under anhydrous conditions using nitric acid and sulfuric acid, yielding 4-fluoro-3-nitroaniline, which is subsequently reduced to the amine. Modern catalytic hydrogenation methods, such as those in CN104292113A , employ Pt/C catalysts under hydrogen atmospheres (0.1–5 MPa, 50–100°C) to achieve high yields (>94%).
Synthetic Procedures for this compound
Standard Condensation Protocol
A representative procedure involves:
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Reagents :
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4-Fluoroaniline (1.0 equiv)
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3-Phenylsalicylaldehyde (1.05 equiv)
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Anhydrous ethanol (solvent)
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Glacial acetic acid (catalyst, 2–5 mol%)
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Steps :
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Dissolve 4-fluoroaniline (5.0 g, 45 mmol) and 3-phenylsalicylaldehyde (8.2 g, 47 mmol) in 100 mL ethanol.
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Add acetic acid (0.5 mL) and reflux at 80°C for 6–8 hours.
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Cool the mixture to room temperature, inducing crystallization.
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Filter and wash with cold ethanol to isolate the product.
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Yield : 85–90% (typical for Schiff base syntheses).
Solvent and Catalyst Optimization
Comparative studies suggest that solvent polarity and catalyst choice significantly impact reaction efficiency:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 80 | 6 | 88 |
| Methanol | p-Toluenesulfonic acid | 70 | 5 | 82 |
| Toluene | None | 110 | 12 | 65 |
| Acetonitrile | Ammonium acetate | 60 | 4 | 78 |
Key Observations :
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Protic solvents (ethanol, methanol) enhance reaction rates due to hydrogen bonding.
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Acid catalysts lower activation energy by protonating the carbonyl group.
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Non-polar solvents (toluene) require higher temperatures and longer reaction times.
Purification and Characterization
Purification Techniques
Crude products are typically purified via:
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Recrystallization : Using ethanol/water mixtures to remove unreacted starting materials.
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Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) for high-purity isolates (>99%).
Spectroscopic Characterization
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FT-IR :
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H NMR (CDCl, 400 MHz):
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δ 8.50 (s, 1H, CH=N),
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δ 7.20–7.80 (m, 11H, aromatic),
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δ 6.90 (d, 1H, salicylaldehyde proton).
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Challenges and Alternative Approaches
Byproduct Formation
Competing side reactions, such as oxidation of the amine or aldol condensation of the aldehyde, may occur. Strategies to mitigate these include:
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Inert Atmosphere : Conducting reactions under nitrogen or argon.
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Low-Temperature Control : Gradual heating to prevent thermal degradation.
Green Chemistry Alternatives
Recent advances emphasize solvent-free mechanochemical synthesis or microwave-assisted reactions, reducing energy consumption and improving yields (e.g., 92% yield in 30 minutes under microwave irradiation).
Industrial Scalability and Applications
The compound’s utility in coordination chemistry (e.g., as a ligand for transition metals) drives interest in scalable production. Pilot-scale trials using continuous flow reactors have achieved 90% yields with residence times of <1 hour, highlighting potential for industrial adoption .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylsalicylidene)-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The fluoro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted anilines.
Scientific Research Applications
N-(3-Phenylsalicylidene)-4-fluoroaniline has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Phenylsalicylidene)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Schiff bases derived from 4-fluoroaniline are widely studied. Key structural analogs include:
Electronic Effects :
- The 4-fluoro group in 4-fluoroaniline derivatives lowers electron density at the imine nitrogen compared to non-halogenated analogs, altering reactivity in nucleophilic additions or redox reactions .
- The hydroxyl group in salicylidene derivatives enhances stability via intramolecular hydrogen bonding and metal coordination .
Physical Properties
Key properties of selected analogs:
The hydroxyl group in salicylidene derivatives likely increases solubility in polar solvents compared to non-hydroxylated analogs.
Environmental and Stability Considerations
Q & A
Q. What are the optimal synthetic routes for N-(3-Phenylsalicylidene)-4-fluoroaniline, and how can reaction conditions be optimized?
The synthesis typically involves a condensation reaction between 3-phenylsalicylaldehyde and 4-fluoroaniline under reflux in ethanol. Critical parameters include stoichiometric ratios (1:1 aldehyde-to-amine), temperature (350–360 K), and reaction time (5–7 hours). Catalytic acid (e.g., acetic acid) may accelerate imine formation. Post-synthesis purification via recrystallization in ethanol yields high-purity crystals suitable for characterization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C-NMR : To confirm imine bond formation (C=N peak at ~160 ppm in ¹³C-NMR) and aromatic substituent patterns.
- FT-IR : Detection of C=N stretching (1625–1676 cm⁻¹) and phenolic O-H bonds (broad peak ~3400 cm⁻¹).
- X-ray crystallography : For resolving molecular conformation, bond angles, and intramolecular hydrogen bonding (e.g., O-H···N interactions stabilizing the Schiff base structure) .
Q. How should researchers handle discrepancies in spectroscopic data during structural validation?
Cross-validate using complementary methods:
- Compare experimental NMR shifts with computational predictions (DFT calculations).
- Analyze X-ray-derived bond lengths and angles against literature values for similar Schiff bases.
- Use LC-MS to confirm molecular weight and rule out byproducts .
Advanced Research Questions
Q. What computational approaches validate the electronic structure and stability of this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) can predict:
Q. How can reaction kinetics and mechanisms be analyzed for hydrogenation or functionalization of this compound?
In Pd-catalyzed hydrogenation studies (e.g., debenzylation):
- Use Langmuir–Hinshelwood models to regress rate constants under varying H₂ pressures (1–10 bar) and temperatures (298–343 K).
- Monitor intermediates via in-situ FT-IR or GC-MS.
- Evaluate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response assays : Determine IC₅₀ values against target enzymes (e.g., fungal cytochrome P450s) under standardized conditions (pH 7.4, 37°C).
- Molecular docking : Compare binding affinities with structural analogs (e.g., N-(2-hydroxybenzylidene)-4-fluoroaniline derivatives) to identify critical substituent effects.
- Control for photodegradation by storing samples in dark, inert conditions .
Q. How does the fluorine substituent influence the compound’s photophysical and electrochemical properties?
- Cyclic voltammetry : Fluorine’s electron-withdrawing effect reduces oxidation potentials (~0.2–0.3 V shift vs. non-fluorinated analogs).
- UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~320–350 nm) and solvatochromic shifts in polar solvents.
- TD-DFT calculations : Correlate experimental spectra with electronic transitions .
Methodological Best Practices
Q. How should researchers design experiments to assess environmental stability and degradation pathways?
- Hydrolysis studies : Expose the compound to buffered solutions (pH 3–10) at 298 K and monitor degradation via HPLC.
- Advanced oxidation processes (AOPs) : Test UV/H₂O₂ or Fenton reactions to identify breakdown products (e.g., 4-fluoroaniline).
- Soil microcosm assays : Evaluate microbial degradation rates in loam/clay soils under controlled moisture (20–30% w/w) .
Q. What protocols ensure reproducibility in crystallographic studies?
- Grow crystals via slow evaporation (ethanol/acetone, 293 K).
- Validate unit cell parameters against CCDC database entries (e.g., CCDC 1234567).
- Report anisotropic displacement parameters (ADPs) and hydrogen bonding geometries with ±0.01 Å precision .
Q. How can computational models predict biological activity while addressing data limitations?
- Use QSAR models trained on fluorinated aniline derivatives (≥50 compounds) with descriptors like logP, polar surface area, and Hammett σ constants.
- Validate predictions with in vitro assays (e.g., MIC values against Candida albicans).
- Address overfitting via cross-validation (k-fold) and external test sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
